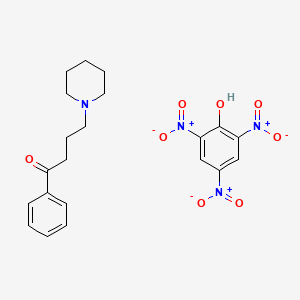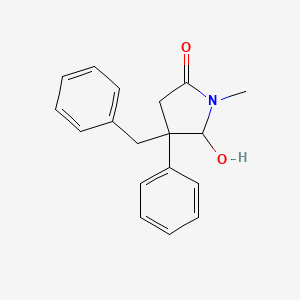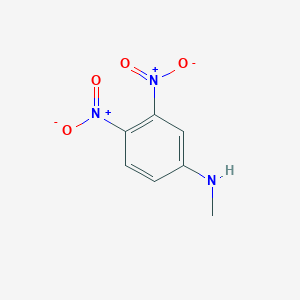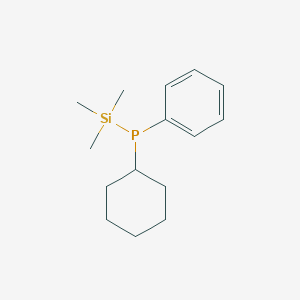
1-Phenyl-4-piperidin-1-ylbutan-1-one;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-piperidin-1-ylbutan-1-one: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications
Méthodes De Préparation
1-Phenyl-4-piperidin-1-ylbutan-1-one
The synthesis of 1-Phenyl-4-piperidin-1-ylbutan-1-one typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by a series of purification steps to obtain the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol, or picric acid, is synthesized through the nitration of phenol using concentrated nitric acid and sulfuric acid. The process involves careful temperature control to prevent decomposition and ensure the formation of the desired trinitro compound . Industrial production methods have been refined to enhance safety and efficiency, given the compound’s explosive nature.
Analyse Des Réactions Chimiques
1-Phenyl-4-piperidin-1-ylbutan-1-one
1-Phenyl-4-piperidin-1-ylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It undergoes electrophilic substitution reactions, such as nitration and halogenation, under mild conditions . The compound also forms salts with bases, which are used in various applications, including explosives and dyes .
Applications De Recherche Scientifique
1-Phenyl-4-piperidin-1-ylbutan-1-one
1-Phenyl-4-piperidin-1-ylbutan-1-one is widely used in medicinal chemistry for the development of pharmaceuticals. It serves as a precursor for various drugs targeting the central nervous system and has applications in the synthesis of analgesics and anesthetics .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has a broad range of applications in scientific research. It is used as a reagent in chemical analysis, a precursor for the synthesis of other chemicals, and an explosive in military and industrial applications . Additionally, it has historical significance as a dye and antiseptic .
Mécanisme D'action
1-Phenyl-4-piperidin-1-ylbutan-1-one
The mechanism of action of 1-Phenyl-4-piperidin-1-ylbutan-1-one involves its interaction with specific receptors in the central nervous system. It acts as an agonist or antagonist, modulating neurotransmitter release and affecting neuronal activity. The molecular targets include opioid receptors and ion channels, which play a crucial role in its pharmacological effects .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups. These groups facilitate electrophilic substitution reactions, leading to the formation of various products. The compound’s explosive nature is due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Comparaison Avec Des Composés Similaires
1-Phenyl-4-piperidin-1-ylbutan-1-one
Similar compounds include other piperidine derivatives, such as 4-phenylpiperidine and 4-piperidone. These compounds share structural similarities but differ in their pharmacological properties and applications. 1-Phenyl-4-piperidin-1-ylbutan-1-one is unique due to its specific interactions with central nervous system receptors .
2,4,6-Trinitrophenol
Similar compounds to 2,4,6-trinitrophenol include other nitroaromatic compounds, such as trinitrotoluene (TNT) and nitroglycerin. These compounds share similar explosive properties but differ in their chemical structures and applications. 2,4,6-Trinitrophenol is unique due to its historical use as a dye and antiseptic, in addition to its explosive properties .
Propriétés
Numéro CAS |
61025-40-9 |
|---|---|
Formule moléculaire |
C21H24N4O8 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
1-phenyl-4-piperidin-1-ylbutan-1-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H21NO.C6H3N3O7/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3-4,8-9H,2,5-7,10-13H2;1-2,10H |
Clé InChI |
NTUMHGRVVRETLM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCC(=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)






![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)


